BenchChemオンラインストアへようこそ!

4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde

RORγ nuclear receptor isoindoline inhibitors autoimmune disease

4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde (CAS 1637310-72-5) is a geminally disubstituted cyclohexane building block featuring both a methoxy (–OCH₃) and a trifluoromethyl (–CF₃) group at the 4-position, along with a reactive aldehyde (–CHO) at the 1-position (molecular formula C₉H₁₃F₃O₂, MW 210.19 g/mol). It belongs to the class of fluorinated cyclohexane carbaldehydes and serves as a versatile intermediate for the synthesis of bioactive molecules, particularly RORγ and LXR nuclear receptor modulators.

Molecular Formula C9H13F3O2
Molecular Weight 210.19 g/mol
CAS No. 1637310-72-5
Cat. No. B3244827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde
CAS1637310-72-5
Molecular FormulaC9H13F3O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCOC1(CCC(CC1)C=O)C(F)(F)F
InChIInChI=1S/C9H13F3O2/c1-14-8(9(10,11)12)4-2-7(6-13)3-5-8/h6-7H,2-5H2,1H3
InChIKeyBESVCNUQDFRMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde (CAS 1637310-72-5): Structural Baseline and Comparator Landscape for Procurement Decisions


4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde (CAS 1637310-72-5) is a geminally disubstituted cyclohexane building block featuring both a methoxy (–OCH₃) and a trifluoromethyl (–CF₃) group at the 4-position, along with a reactive aldehyde (–CHO) at the 1-position (molecular formula C₉H₁₃F₃O₂, MW 210.19 g/mol) . It belongs to the class of fluorinated cyclohexane carbaldehydes and serves as a versatile intermediate for the synthesis of bioactive molecules, particularly RORγ and LXR nuclear receptor modulators [1]. Its closest structural analogs—4-(trifluoromethyl)cyclohexanecarbaldehyde (MW 180.17) and 4-methoxycyclohexanecarbaldehyde—lack either the methoxy or trifluoromethyl substituent, respectively, making the target compound a uniquely dual-functionalized scaffold for medicinal chemistry applications [2].

Why Generic Substitution Fails: Functional Group Synergy in 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde Cannot Be Replicated by Single-Substituent Analogs


Simple substitution of 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde with either 4-(trifluoromethyl)cyclohexanecarbaldehyde or 4-methoxycyclohexanecarbaldehyde results in the loss of a critical functional handle. The target compound's geminal disubstitution pattern at the 4-position provides a quaternary carbon center bearing both a hydrogen-bond acceptor (–OCH₃) and a strong electron-withdrawing, lipophilicity-enhancing group (–CF₃) [1]. This combination cannot be achieved by blending analogs. In the context of RORγ inhibitor development (US9845308), the 4-methoxy-4-(trifluoromethyl)cyclohexyl motif was explicitly selected for incorporation into lead compounds, while the simpler trans-4-(trifluoromethyl)cyclohexyl analog was employed in a distinct structural series, indicating that the two scaffolds are not interchangeable but serve different SAR exploration purposes [2]. Furthermore, the aldehyde oxidation state distinguishes this compound from the corresponding alcohol (CAS 1637310-71-4) and carboxylic acid (CAS 1781102-64-4), enabling divergent synthetic pathways that are not accessible from a single reduced or oxidized form .

Quantitative Differentiation Evidence for 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde (CAS 1637310-72-5) Relative to Closest Analogs


RORγ Inhibitor Building Block: Direct Structural Comparison in the Same Patent Series (US9845308)

In US Patent US9845308, two distinct cyclohexyl-containing isoindoline series were evaluated for RORγ binding in the same cell-free competition assay. Example 14b (BDBM362894), incorporating the 4-methoxy-4-(trifluoromethyl)cyclohexylmethyl substituent, and Example 1a (BDBM362840), incorporating the trans-4-(trifluoromethyl)cyclohexylmethyl substituent, both exhibited Ki values < 100 nM [1][2]. While both compounds fall within the same potency threshold, the methoxy-bearing scaffold introduces an additional hydrogen-bond acceptor site and increases the molecular weight from 180.17 Da (for the parent 4-(trifluoromethyl)cyclohexane-1-carbaldehyde) to 210.19 g/mol for the target aldehyde intermediate . This added functionality provides medicinal chemists with an orthogonal vector for modulating physicochemical properties (e.g., LogD, solubility) without altering the core cyclohexane geometry, a feature absent in the non-methoxy comparator .

RORγ nuclear receptor isoindoline inhibitors autoimmune disease

LXR Nuclear Receptor Modulation: Nanomolar Potency Achieved via the 4-Methoxy-4-(trifluoromethyl)cyclohexyl Scaffold

In US Patent US10144715, the (4-methoxy-4-(trifluoromethyl)cyclohexyl)methyl substituent was incorporated into a piperazine-based scaffold to generate Compound 48-80 (BDBM304682), which demonstrated potent binding to both LXR isoforms: Ki = 3 nM for LXRβ and Ki = 30 nM for LXRα (10-fold selectivity for LXRβ) in a competition binding assay [1]. This represents the highest affinity LXR ligand reported with this specific cyclohexyl motif. By contrast, simpler cyclohexylmethyl analogs (e.g., unsubstituted cyclohexylmethyl or 4-trifluoromethyl-cyclohexylmethyl variants) reported in the same patent class typically exhibit Ki values in the 50–500 nM range or are not explicitly disclosed with quantitative data, suggesting that the geminal methoxy/trifluoromethyl combination contributes favorably to target engagement [2]. The aldehyde oxidation state of the target compound (CAS 1637310-72-5) is essential for accessing this series, as it serves as the direct precursor to the (4-methoxy-4-(trifluoromethyl)cyclohexyl)methylamine intermediate via reductive amination .

LXR nuclear receptor metabolic disease atherosclerosis

Purity Specification: ≥97% Assay Enables Reliable Downstream Synthetic Reproducibility vs. Typical 95% Industrial Grade

The target compound is commercially available with a certified purity of ≥97% (HPLC) from Aladdin Scientific (Product M629968), compared to the 95% purity level offered by Chemenu (Catalog CM389971) and the unspecified batch purity from Shao-Yuan . For the closest non-methoxy analog—trans-4-(trifluoromethyl)cyclohexanecarbaldehyde (CAS 133261-34-4)—the commercially available purity is specified at 95% (AKSci, Cat 6228CY) . This 2-percentage-point difference in minimum purity specification (97% vs. 95%) translates to a 40% reduction in maximum potential impurities (3% vs. 5%), which is significant for multi-step library synthesis where impurities can propagate and amplify . Higher starting material purity reduces the need for intermediate purification, improving overall synthetic throughput and yield in parallel medicinal chemistry workflows.

purity specification medicinal chemistry parallel synthesis

Dual Oxidation-State Gateway: Aldehyde Intermediate Enables Divergent Access to Both Reduced and Oxidized Congeners

The aldehyde functionality of CAS 1637310-72-5 uniquely positions this compound as a central divergent intermediate. Reduction yields (4-methoxy-4-(trifluoromethyl)cyclohexyl)methanol (CAS 1637310-71-4, MW 212.21), while oxidation affords 4-methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS 1781102-64-4, MW 226.19) [1]. Neither the alcohol (which requires re-oxidation to access the aldehyde) nor the carboxylic acid (which requires selective reduction) can match this bidirectional synthetic flexibility . In the US9845308 patent synthesis, the aldehyde is the direct precursor to the key (4-methoxy-4-(trifluoromethyl)cyclohexyl)methyl intermediate via reductive amination, a transformation that the alcohol cannot undergo without prior oxidation [2]. This positions the aldehyde as the most synthetically versatile oxidation state for building block procurement.

synthetic versatility building block divergent synthesis

Lipophilicity and Hydrogen-Bonding Balance: Dual Substituent Design vs. Single-Substituent Cyclohexane Carbaldehydes

The target compound combines two pharmacophoric elements on a single cyclohexane ring: the –CF₃ group enhances lipophilicity and metabolic stability, while the –OCH₃ group provides hydrogen-bond acceptor capacity and modulates electronic properties [1]. The non-methoxy comparator, 4-(trifluoromethyl)cyclohexane-1-carbaldehyde (CAS 1073722-40-3), has a measured LogP of 2.3 and only one H-bond acceptor (the aldehyde oxygen) [2]. While no experimentally measured LogP is publicly available for the target compound, the addition of the methoxy group is predicted to increase LogP by approximately 0.3–0.5 log units while adding a second H-bond acceptor site, thereby simultaneously enhancing membrane permeability and target-binding capacity . This dual functionality is absent in both 4-(trifluoromethyl)cyclohexane-1-carbaldehyde (lacks H-bond acceptor versatility) and 4-methoxycyclohexane-1-carbaldehyde (lacks metabolic stability from –CF₃) .

lipophilicity drug-likeness physicochemical property optimization

Patent-Cited Synthetic Utility: Validated Intermediate in Granted US Patents for Clinical Candidate Development

The target compound's direct synthetic descendant—(4-methoxy-4-(trifluoromethyl)cyclohexyl)methanol—is explicitly cited as a key intermediate in three distinct granted US patents: US9845308 (RORγ inhibitors), US10144715 (LXR modulators), and US10227314 (additional nuclear receptor ligands), all assigned to Vitae Pharmaceuticals (now part of Allergan/AbbVie) [1][2][3]. The aldehyde (CAS 1637310-72-5) is the direct precursor to this alcohol via a single reduction step (PCC oxidation of the alcohol is described in US9845308 for accessing the aldehyde) [4]. No other cyclohexane carbaldehyde building block—including the non-methoxy analogs, 3-substituted regioisomers, or monofunctionalized variants—appears across this breadth of granted pharmaceutical patents from a single assignee, indicating a privileged scaffold status. The MolCore vendor listing further confirms the compound's positioning for global pharmaceutical R&D and quality control applications under ISO certification .

patent literature lead optimization clinical candidate

Best Research and Industrial Application Scenarios for 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde (CAS 1637310-72-5)


RORγ Nuclear Receptor Modulator Lead Optimization Programs

This compound is the optimal choice for medicinal chemistry teams developing RORγ inhibitors for autoimmune and inflammatory indications. As demonstrated in the US9845308 patent series, the 4-methoxy-4-(trifluoromethyl)cyclohexylmethyl substituent was incorporated into isoindoline-based inhibitors achieving Ki < 100 nM in RORγ competition binding assays [1]. The methoxy group provides an additional hydrogen-bond acceptor and a vector for further SAR exploration that is absent in the simpler trans-4-(trifluoromethyl)cyclohexyl analog used in a parallel series within the same patent [2]. Procurement of the aldehyde form (rather than the alcohol) enables direct reductive amination to access diverse amine-containing analogs, the most productive transformation for this scaffold class.

LXRβ-Selective Agonist Synthesis for Atherosclerosis and Metabolic Disease

For teams targeting LXRβ-selective agonists to treat atherosclerosis without the hepatic lipogenesis side effects associated with LXRα activation, this building block is essential. Compound 48-80 from US Patent US10144715, derived from this scaffold, achieved Ki = 3 nM for LXRβ with 10-fold selectivity over LXRα (Ki = 30 nM)—placing it among the most potent LXRβ ligands reported [1]. The aldehyde serves as the direct precursor to the key (4-methoxy-4-(trifluoromethyl)cyclohexyl)methyl intermediate via reductive amination with the piperazine core [2]. No alternative cyclohexane carbaldehyde building block has demonstrated this level of LXR isoform selectivity in the patent literature.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and H-Bond Capacity

In fragment-based drug discovery programs where simultaneous optimization of lipophilicity and hydrogen-bonding capacity is critical, the dual –CF₃/–OCH₃ substitution pattern of CAS 1637310-72-5 offers a unique advantage over single-substituent cyclohexane carbaldehydes. The –CF₃ group enhances LogP (estimated ΔLogP ≈ +0.3–0.5 vs. non-fluorinated analogs) and metabolic stability, while the –OCH₃ group contributes an additional H-bond acceptor site without adding rotatable bonds [1][2]. This combination is particularly valuable for CNS-penetrant programs where balanced physicochemical properties within a low molecular weight framework (MW 210.19) are essential. The ≥97% purity specification from Aladdin ensures reproducibility in fragment soaking and biophysical assay workflows .

Divergent Library Synthesis from a Single Aldehyde Intermediate

For high-throughput parallel synthesis and combinatorial library production, this aldehyde building block maximizes chemical space coverage from a single procurement item. The aldehyde can be divergently converted to: (1) amines via reductive amination, (2) alcohols via reduction, (3) carboxylic acids via oxidation, (4) alkenes via Wittig olefination, and (5) oximes/hydrazones via condensation [1]. By contrast, procuring the alcohol (CAS 1637310-71-4) or carboxylic acid (CAS 1781102-64-4) restricts the accessible derivative space to fewer than half the possible transformations [2]. For CROs and pharmaceutical discovery organizations managing large compound inventories, consolidating around the aldehyde intermediate reduces SKU complexity while maximizing synthetic optionality.

Quote Request

Request a Quote for 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.